molecular formula C11H13NO2 B14123994 Pyrrolidin-1-yl benzoate

Pyrrolidin-1-yl benzoate

Cat. No.: B14123994
M. Wt: 191.23 g/mol
InChI Key: RAUHJDNJJQYPED-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl benzoate refers to a class of benzoic acid esters where the ester moiety incorporates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. These compounds are structurally characterized by a benzoate group (C₆H₅COO⁻) linked to a pyrrolidinyl substituent via an ester bond. For example, ethyl 4-(2',5'-dioxo pyrrolidin-1-yl) benzoate exhibits antimicrobial properties , while methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate is a high-purity pharmaceutical intermediate produced by SynHet .

Synthesis typically involves nucleophilic substitution or coupling reactions. For instance, 2-pyrrolidine-1-yl-benzaldehydes are synthesized by heating 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C . Microwave-assisted methods using cyanothioacetamide have also been reported .

Properties

IUPAC Name

pyrrolidin-1-yl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(10-6-2-1-3-7-10)14-12-8-4-5-9-12/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUHJDNJJQYPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Parameters for NAS:

Parameter Conditions
Substrate Methyl 4-bromobenzoate derivatives
Nucleophile Pyrrolidine
Base K₂CO₃ or Et₃N
Solvent DMF or DMSO
Temperature 80–100°C
Reaction Time 12–24 hours
Yield 70–85%

This method’s efficiency depends on the electron-withdrawing groups (e.g., nitro) para to the leaving group, which activate the aromatic ring for substitution.

Multi-Step Synthesis via Intermediate Formation

A three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde demonstrates the utility of intermediate acetal formation and reductive amination. The protocol involves:

  • Acetalization : Terephthalaldehyde reacts with triethyl orthoformate in ethanol under acidic conditions (NH₄Cl) to form a diethyl acetal intermediate (60% yield).
  • Reductive Amination : The acetal undergoes nucleophilic attack by pyrrolidine in methanolic water, followed by sodium borohydride reduction to yield 1-(4-(diethoxymethyl)benzyl)pyrrolidine (99% yield).
  • Hydrolysis : Acidic hydrolysis (dilute HCl, 80°C) removes the acetal protecting group, producing the final aldehyde derivative in 99% yield.

Optimization Insights:

  • Temperature Control : Lower temperatures during acetalization minimize side reactions.
  • Solvent System : Methanol-water (5:1) enhances pyrrolidine solubility and reaction homogeneity.
  • Scalability : Continuous flow systems improve yield and purity in industrial settings.

Photoredox Catalysis

Recent advances in photoredox catalysis enable efficient synthesis of pyrrolidin-1-yl benzoates under mild conditions. For example, Methyl 4-(pyrrolidin-1-yl)benzoate is prepared using [1.1.1]propellane, methyl 4-(pyrrolidin-1-yl)benzoate, and 4CzIPN as a photocatalyst under 440 nm LED irradiation. Water acts as a proton donor, facilitating radical-mediated C–N bond formation.

Reaction Conditions:

Component Role
4CzIPN Photocatalyst
H₂O Proton donor
Solvent Diethyl ether/d7-DMF
Light Source 440 nm LED
Yield Quantified via ¹⁹F NMR

This method avoids harsh reagents and high temperatures, making it suitable for sensitive substrates.

Hydrazide Intermediate Route

A four-step synthesis leveraging hydrazide intermediates is employed for N-(substituted benzyl imino)-4-(2″,5″-dioxopyrrolidin-1-yl)benzamides . The route includes:

  • Esterification : Benzocaine reacts with succinic anhydride to form a succinylated ester.
  • Cyclization : Sodium acetate-mediated cyclization yields a pyrrolidine-dione intermediate.
  • Hydrazide Formation : Hydrazine hydrate converts the ester to a hydrazide (55% yield).
  • Condensation : Reaction with substituted benzaldehydes produces target imino-benzamides.

Critical Observations:

  • Hydrazine Stoichiometry : Excess hydrazine hydrate (4 eq.) ensures complete conversion.
  • Purification Challenges : Silica gel chromatography is required to isolate intermediates.

Comparative Analysis of Methods

Method Advantages Limitations Industrial Viability
NAS High selectivity Long reaction times Moderate
Multi-Step Synthesis Scalable, high yields Complex purification High
Photoredox Catalysis Mild conditions, fast Specialized equipment Low (research-scale)
Hydrazide Route Versatile intermediates Low yields in hydrazide step Moderate

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoate group to a benzyl alcohol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Pyrrolidin-1-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pyrrolidin-1-yl benzoate derivatives with structurally analogous alkyl/aryl benzoates, focusing on molecular properties, applications, and toxicity.

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Toxicity (LD₅₀, where available) References
Ethyl 4-(2',5'-dioxo pyrrolidin-1-yl) benzoate C₁₃H₁₃NO₄ 259.25 Antimicrobial activity; synthesized via anhydrous THF and sodium acetate Limited data; inferred low acute toxicity
Methyl 4-methyl-3-(pyrrolidin-1-yl)benzoate C₁₃H₁₇NO₂ 219.28 Pharmaceutical intermediate; >99% purity No direct data; similar compounds show low cytotoxicity
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Balsamic odor; used in fragrances and scabies treatment Low acute toxicity (oral LD₅₀ > 5000 mg/kg in rats)
Methyl benzoate C₈H₈O₂ 136.15 Cananga-like odor; flavoring agent in cosmetics and food Moderate toxicity (oral LD₅₀ ~ 1350 mg/kg in rats)
Ethyl benzoate C₉H₁₀O₂ 150.17 Fruity aroma; food additive and cosmetic ingredient Low toxicity (similar to methyl benzoate)

Key Findings:

This contrasts with simpler alkyl benzoates (e.g., methyl or ethyl), which lack heterocyclic moieties . Benzyl benzoate contains a benzyl group, contributing to its lipophilicity and use in topical formulations .

Applications :

  • Pharmaceuticals : Pyrrolidin-1-yl derivatives are prioritized for drug synthesis. For example, 4-Oxo-1-phenyl-4-(pyrrolidin-1-yl)butyl 3,5-bis(trifluoromethyl)benzoate is a key intermediate in photoredox catalysis .
  • Fragrances/Flavors : Methyl and benzyl benzoates dominate this sector due to their pleasant odors .

Toxicity: Alkyl benzoates like methyl and ethyl derivatives exhibit moderate to low acute toxicity, with LD₅₀ values ranging from 1350 mg/kg (methyl) to >5000 mg/kg (benzyl) . Limited toxicity data exist for pyrrolidin-1-yl derivatives, but their structural complexity may necessitate specialized handling, as seen in safety protocols for related pyrrolidine compounds .

Synthetic Complexity :

  • Pyrrolidin-1-yl benzoates require multi-step syntheses (e.g., microwave-assisted reactions ), whereas alkyl benzoates are often produced via straightforward esterification .

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